molecular formula C12H9F6NO3 B3042984 Ethyl 2-[3,5-di(trifluoromethyl)anilino]-2-oxoacetate CAS No. 69065-93-6

Ethyl 2-[3,5-di(trifluoromethyl)anilino]-2-oxoacetate

Cat. No.: B3042984
CAS No.: 69065-93-6
M. Wt: 329.19 g/mol
InChI Key: XRDKCUTZTDARQG-UHFFFAOYSA-N
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Description

Ethyl 2-[3,5-di(trifluoromethyl)anilino]-2-oxoacetate is an organic compound with the molecular formula C11H8F6NO3 It is characterized by the presence of trifluoromethyl groups attached to the aniline ring, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[3,5-di(trifluoromethyl)anilino]-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 3,5-di(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often incorporating automated systems for monitoring and controlling reaction parameters.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The trifluoromethyl groups on the aniline ring can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., alkoxides).

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[3,5-di(trifluoromethyl)anilino]-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl groups.

Mechanism of Action

The mechanism of action of Ethyl 2-[3,5-di(trifluoromethyl)anilino]-2-oxoacetate is largely dependent on its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

    Ethyl 2-[3,5-difluoroanilino]-2-oxoacetate: Similar structure but with difluoro groups instead of trifluoromethyl groups.

    Ethyl 2-[3,5-dichloroanilino]-2-oxoacetate: Contains dichloro groups instead of trifluoromethyl groups.

    Ethyl 2-[3,5-dimethylanilino]-2-oxoacetate: Features dimethyl groups instead of trifluoromethyl groups.

Uniqueness: Ethyl 2-[3,5-di(trifluoromethyl)anilino]-2-oxoacetate is unique due to the presence of trifluoromethyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

ethyl 2-[3,5-bis(trifluoromethyl)anilino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F6NO3/c1-2-22-10(21)9(20)19-8-4-6(11(13,14)15)3-7(5-8)12(16,17)18/h3-5H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDKCUTZTDARQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601186712
Record name Ethyl 2-[[3,5-bis(trifluoromethyl)phenyl]amino]-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69065-93-6
Record name Ethyl 2-[[3,5-bis(trifluoromethyl)phenyl]amino]-2-oxoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69065-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[[3,5-bis(trifluoromethyl)phenyl]amino]-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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